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Compound of Interest

Compound Name:
(R)-(-)-O-Formylmandeloyl

chloride

Cat. No.: B1354379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and applications of (R)-(-)-O-Formylmandeloyl chloride. This key chiral resolving

agent is of significant interest in the pharmaceutical and fine chemical industries for the

separation of enantiomers.

Molecular Structure and Chemical Identity
(R)-(-)-O-Formylmandeloyl chloride is a chiral acyl chloride featuring a formyloxy group

attached to the alpha-carbon of a phenylacetyl chloride backbone. The "(R)-(-)" designation

indicates the stereochemistry at the chiral center and its levorotatory optical activity.

Table 1: Chemical Identifiers for (R)-(-)-O-Formylmandeloyl Chloride
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Identifier Value Citation

CAS Number 29169-64-0 [1][2]

Molecular Formula C₉H₇ClO₃ [1][2]

Molecular Weight 198.60 g/mol [1]

IUPAC Name
(2R)-2-(formyloxy)-2-

phenylacetyl chloride
[1]

SMILES String
O=CO--INVALID-LINK--

C(=O)Cl
[1]

Synonyms

(-)-O-Formyl-D-mandeloyl

chloride, (R)-(-)-α-

(Formyloxy)phenylacetyl

chloride, (R)-alpha-

(Chlorocarbonyl)benzyl

formate

[3][4]

Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of (R)-(-)-O-Formylmandeloyl
chloride is presented below. Due to the limited availability of public spectroscopic data for this

specific compound, representative spectra of analogous structures are discussed to provide

insight into its expected spectral characteristics.

Table 2: Physicochemical Properties of (R)-(-)-O-Formylmandeloyl Chloride
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Property Value Citation

Appearance Colorless to light yellow liquid [5]

Boiling Point 221 °C (lit.) [2][5]

Density 1.290 g/mL at 20 °C (lit.) [2]

Refractive Index (n20/D) 1.523 (lit.) [2]

Optical Activity ([α]23/D) -228°, neat [1]

Storage Temperature 2-8°C [1][5]

Spectroscopic Data (Representative)
While specific spectra for (R)-(-)-O-Formylmandeloyl chloride are not readily available in

public databases, the expected spectral features can be inferred from its structure and

comparison with related compounds.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the formyl proton

(CHO) at approximately 8.0-8.5 ppm. The methine proton (CH) adjacent to the phenyl group

and formyloxy group would likely appear as a singlet around 6.0-6.5 ppm. The aromatic

protons of the phenyl group would be observed as a multiplet in the range of 7.2-7.6 ppm.

¹³C NMR: The carbon NMR spectrum would feature a carbonyl carbon of the acyl chloride

around 165-170 ppm and the formyl carbonyl carbon around 160 ppm. The methine carbon

would be expected in the 70-80 ppm region. The aromatic carbons would appear in the

typical 125-135 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong carbonyl

stretching bands. The acyl chloride C=O stretch is expected around 1780-1815 cm⁻¹, and

the formyl ester C=O stretch would appear around 1720-1740 cm⁻¹. A C-O stretching band

for the ester would also be present around 1150-1250 cm⁻¹.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 198

(for ³⁵Cl) and 200 (for ³⁷Cl) in a roughly 3:1 ratio. Common fragmentation patterns would

include the loss of COCl (m/z 63) and the formyloxy group (m/z 45).
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Synthesis of (R)-(-)-O-Formylmandeloyl Chloride
A common method for the synthesis of (R)-(-)-O-Formylmandeloyl chloride involves a two-

step process starting from (R)-mandelic acid.[6]

Experimental Protocol: Synthesis
Step 1: Formylation of (R)-Mandelic Acid

To a suitable reaction vessel, add (R)-mandelic acid and an excess of anhydrous formic acid

(molar ratio of 1:3 to 1:5).[6]

Stir the mixture and heat to reflux. Maintain the reflux for 5-7 hours to facilitate the

formylation reaction.[6]

After the reaction is complete, remove the excess formic acid by distillation under normal

pressure.

The resulting residue is (R)-O-formylmandelic acid, which can be used in the next step

without further purification.[6]

Step 2: Chlorination of (R)-O-Formylmandelic Acid

Dissolve the (R)-O-formylmandelic acid obtained in the previous step in a suitable solvent

such as dichloromethane.

Slowly add a chlorinating agent, such as oxalyl chloride or thionyl chloride, to the solution at

a controlled temperature (typically 0 °C to room temperature). A catalytic amount of

dimethylformamide (DMF) can be added if oxalyl chloride is used.

Stir the reaction mixture until the conversion to the acyl chloride is complete (monitor by TLC

or IR spectroscopy).

Remove the solvent and any volatile byproducts under reduced pressure to yield crude (R)-
(-)-O-Formylmandeloyl chloride.

Purify the product by vacuum distillation.
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Synthesis Workflow
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Synthesis of (R)-(-)-O-Formylmandeloyl Chloride.
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Application in Chiral Resolution
(R)-(-)-O-Formylmandeloyl chloride is primarily used as a chiral resolving agent for the

separation of racemic mixtures of alcohols and amines.[2] The principle of this resolution is the

formation of diastereomers that possess different physical properties, such as solubility,

allowing for their separation by crystallization or chromatography.[7]

General Mechanism of Chiral Resolution
The acyl chloride group of (R)-(-)-O-Formylmandeloyl chloride reacts with the nucleophilic

group (e.g., hydroxyl or amino group) of a racemic compound. This reaction forms a pair of

diastereomers with different stereochemical configurations. Due to these structural differences,

the diastereomers exhibit distinct physical properties, enabling their separation.[7]
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Chiral Resolution Workflow
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General workflow for chiral resolution.
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Experimental Protocol: Chiral Resolution of a Racemic
Amine
This protocol provides a general procedure for the resolution of a racemic primary or secondary

amine. Optimization of solvent, temperature, and stoichiometry may be required for specific

substrates.

Diastereomeric Salt Formation:

Dissolve the racemic amine in a suitable solvent (e.g., ethyl acetate, acetonitrile, or a

mixture of solvents).

In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-(-)-O-Formylmandeloyl
chloride in the same solvent. The use of a sub-stoichiometric amount of the resolving

agent can sometimes improve the diastereomeric excess of the crystallized product.[8]

Slowly add the solution of the resolving agent to the amine solution with stirring. An inert

base (e.g., triethylamine) may be added to neutralize the HCl generated.

The formation of the diastereomeric amides will occur.

Fractional Crystallization:

Allow the reaction mixture to stir at room temperature or gently heat to ensure complete

reaction.

Cool the mixture slowly to induce crystallization of the less soluble diastereomer. Further

cooling in an ice bath or refrigerator may be necessary.

Collect the precipitated diastereomer by filtration and wash it with a small amount of cold

solvent.

Isolation of the Enantiomer:

Hydrolyze the isolated diastereomer by treating it with an aqueous acid or base to cleave

the amide bond.
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Extract the liberated enantiomerically enriched amine into an organic solvent.

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and

concentrate it under reduced pressure.

Analysis:

Determine the enantiomeric excess (ee) of the resolved amine using a suitable analytical

technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Safety and Handling
(R)-(-)-O-Formylmandeloyl chloride is a corrosive and moisture-sensitive compound that

requires careful handling.

Table 3: Hazard and Safety Information for (R)-(-)-O-Formylmandeloyl Chloride

Hazard
GHS
Pictogram

Signal
Word

Hazard
Statement

Precautiona
ry
Statements

Citation

Corrosion GHS05 Danger

H314:

Causes

severe skin

burns and

eye damage.

P280,

P303+P361+

P353,

P305+P351+

P338, P310

[1]

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[1][5] Protect from

moisture, as it can hydrolyze.

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of (R)-(-)-O-Formylmandeloyl
chloride for its effective and safe use in research and development. For specific applications,
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further optimization of the described protocols is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (R)-(-)-O-Formylmandeloyl chloride 97 29169-64-0 [sigmaaldrich.com]

2. (R)-(-)-O-Formylmandeloyl chloride CAS#: 29169-64-0 [chemicalbook.com]

3. (R)-(-)-O-formylmandeloyl chloride| CAS:#29169-64-0 -Letopharm Limited
[letopharm.com]

4. (R)-(−)-O-Formylmandeloyl chloride (97%) - Amerigo Scientific [amerigoscientific.com]

5. echemi.com [echemi.com]

6. CN101704746A - Method for synthesizing levo formyl mandelic acid chloride - Google
Patents [patents.google.com]

7. Chiral resolution - Wikipedia [en.wikipedia.org]

8. benchchem.com [benchchem.com]

9. sigmaaldrich.cn [sigmaaldrich.cn]

To cite this document: BenchChem. [In-Depth Technical Guide: (R)-(-)-O-Formylmandeloyl
Chloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354379#r-o-formylmandeloyl-chloride-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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